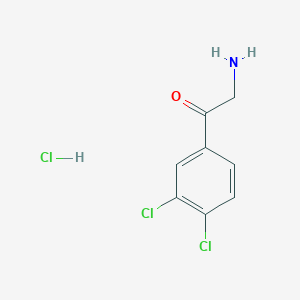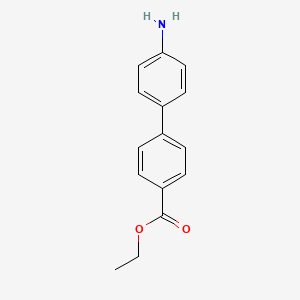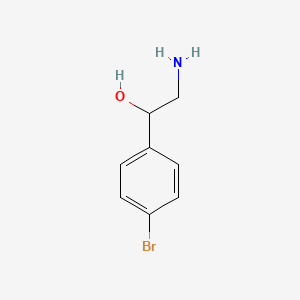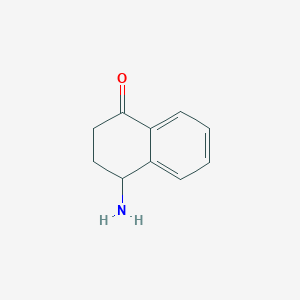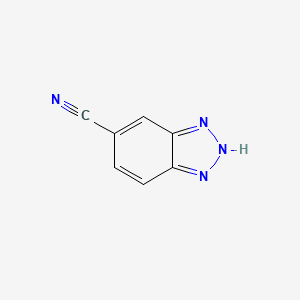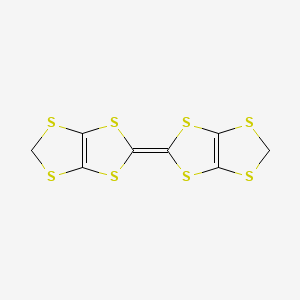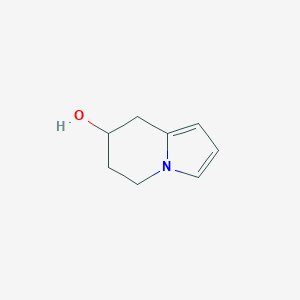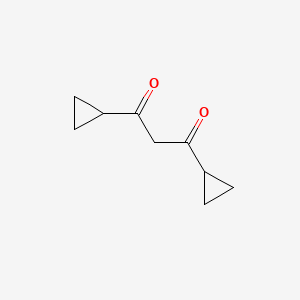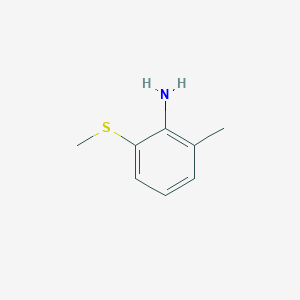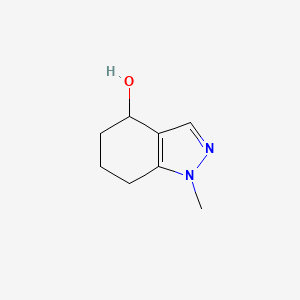
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol
Overview
Description
The compound "1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol" is a derivative of the indazole class of heterocycles, which are characterized by a fused pyrrole and benzene ring. Indazoles are of significant interest due to their pharmacological properties and their use as building blocks in organic synthesis. The compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on indazole derivatives and their structural analysis, synthesis, and physical properties.
Synthesis Analysis
The synthesis of indazole derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole was achieved through a reaction involving pentafluorobenzaldehyde, hydrazine, and subsequent formation of a hydrazone intermediate . Similarly, the synthesis of N-methyl-tetrahydro-5H-indazol-5-one isomers was performed by cyclization of a dioxaspirodecanone with methylhydrazine, followed by de-protection to yield the N-2 methyl isomer . These methods could potentially be adapted for the synthesis of "1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indazole derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of fluorinated indazoles was determined by X-ray crystallography, revealing hydrogen-bonded dimers and catemers in the crystal lattice . Computational studies have also been used to predict the most stable tautomeric forms of indazole derivatives, which are in agreement with experimental data . These methods would be applicable to determine the molecular structure of "1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol."
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including three-component condensations, as seen in the synthesis of triazolopyrimidin-7-ols . Regiospecific syntheses have been reported for indazole isomers, utilizing palladium-catalyzed Suzuki coupling and acid-catalyzed dehydration . These reactions highlight the versatility of indazole derivatives in chemical transformations, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be influenced by their molecular structure. For instance, the electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole were studied using ab initio quantum theory and density functional methods, providing insights into the dipole moments and NMR chemical shifts . Theoretical studies on tautomerism have also contributed to understanding the stability and electronic properties of indazole derivatives . These analyses would be essential for characterizing "1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol."
Scientific Research Applications
Asymmetric Synthesis
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol derivatives have been explored in asymmetric synthesis. For example, a study by Bovens, Togni, and Venanzi (1993) investigated the use of optically active pyrazoles, including derivatives of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol, in asymmetric allylic alkylation reactions with palladium catalysts. The study achieved high enantiomeric excess in some reactions, indicating the potential of these compounds in stereo-selective synthesis (Bovens, Togni, & Venanzi, 1993).
Corrosion Inhibition
Another application area is in corrosion inhibition. Research by Ansari Abdeslam et al. (2015) examined new menthone derivatives, including 7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole, as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated effective corrosion inhibition, which could be beneficial in industrial applications (Ansari Abdeslam et al., 2015).
Supramolecular Chemistry
In the field of supramolecular chemistry, research by Teichert et al. (2007) on fluorinated NH-indazoles, including 3-methyl-4,5,6,7-tetrafluoroindazoles, revealed unique crystal structures and hydrogen bonding behaviors. These findings enhance the understanding of molecular interactions and can inform the design of novel molecular assemblies (Teichert et al., 2007).
Antioxidant Properties
A study by Polo et al. (2016) on tetrahydroindazole derivatives, including 3-methyl-4,5,6,7-tetrahydro-1H-indazole, evaluated their in vitro antioxidant activities. Some derivatives exhibited moderate antioxidant properties, suggesting potential applications in health and medicine (Polo et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .
properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-7-3-2-4-8(11)6(7)5-9-10/h5,8,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTBCFICMIVLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

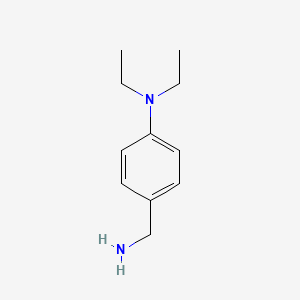
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)
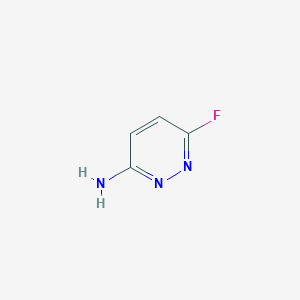
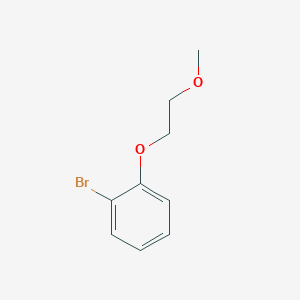
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1282547.png)
